molecular formula C17H20N2O5S B3022451 [4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid CAS No. 685525-46-6

[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid

Cat. No. B3022451
M. Wt: 364.4 g/mol
InChI Key: JRGXFIBOSALWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, 4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid, is a heterocyclic derivative that is likely to possess a complex structure involving an isoquinoline core, a sulfonyl group, and a piperidine ring. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This method provides a pathway that could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography. For instance, the crystal structure of 4,4'-bipyridine-(toluene-4-sulfonylamino)acetic acid reveals a complex hydrogen bonding pattern and the presence of a sulfonyl group attached to an aromatic system . This information is valuable as it provides a basis for understanding how the sulfonyl group might interact with other substituents in the target compound.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing heterocycles can be inferred from the behavior of similar compounds. For example, the 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be reduced to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . This suggests that the sulfonyl group in the compound of interest may also participate in reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing heterocycles can be complex. The crystal structure analysis of related compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and crystal packing . Additionally, the presence of fluorine in similar structures, such as 4-fluoroisoquinoline-5-sulfonyl chloride, affects the molecular conformation and can lead to intramolecular hydrogen bonding, as observed in the crystal structures of derivatives . These observations may be relevant to the physical properties of the compound , such as solubility and melting point.

Safety And Hazards

This compound is intended for research use only and is not intended for human or veterinary use. It’s important to wear protective glasses, clothing, and gloves, and avoid contact with the skin during the experiment . Any waste generated after the experiment needs to be stored separately and handed over to a professional biological waste gas treatment company to avoid environmental pollution .

properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonyl-1-oxoisoquinolin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-12-6-8-19(9-7-12)25(23,24)15-10-18(11-16(20)21)17(22)14-5-3-2-4-13(14)15/h2-5,10,12H,6-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGXFIBOSALWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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